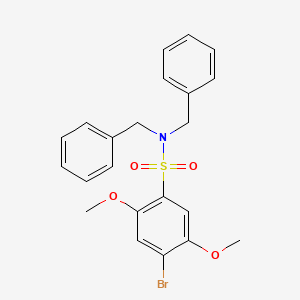

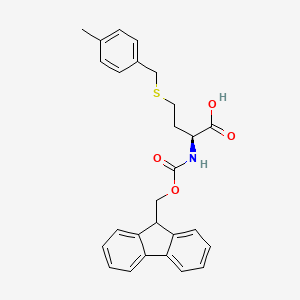

![molecular formula C19H19N3O4 B2553109 6-(3,4-二氢-2H-1,5-苯并二氧杂戊环-7-基)-1-(丙-2-基)-1H-吡唑并[3,4-b]吡啶-4-羧酸 CAS No. 890647-78-6](/img/structure/B2553109.png)

6-(3,4-二氢-2H-1,5-苯并二氧杂戊环-7-基)-1-(丙-2-基)-1H-吡唑并[3,4-b]吡啶-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a pyrazolopyridine derivative, a class of compounds known for their diverse biological activities. While the specific compound is not directly mentioned in the provided papers, related structures and activities can be inferred.

Synthesis Analysis

The synthesis of related pyrazolopyridine compounds typically involves the reaction of amino-pyrazoles with various aldehydes and acids. For instance, the synthesis of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids was achieved by reacting 5-amino-3-methyl-1-phenyl-1H-pyrazole with aromatic aldehydes and pyruvic acid . This method could potentially be adapted for the synthesis of the compound by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrazolopyridine derivatives is characterized by the presence of a pyrazole ring fused to a pyridine ring. The compound of interest also contains a 1,5-benzodioxepin moiety, which is a seven-membered heterocycle containing two oxygen atoms. The structure of related compounds, such as 2,6-di(pyrazol-1-yl)pyridine derivatives, has been crystallographically characterized, providing insights into the potential geometry and conformation of the target compound .

Chemical Reactions Analysis

Pyrazolopyridine derivatives can undergo various chemical reactions, including complexation with metals. For example, the complexation of ligands derived from 2,6-di(pyrazol-1-yl)pyridine with iron resulted in the formation of complex salts with interesting spin states . The compound may also form complexes with metals, which could be relevant for its potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolopyridine derivatives can vary widely depending on their specific substituents. However, they generally exhibit good solubility in organic solvents and may show fluorescence. The antibacterial screening of some pyrazolopyridine carboxylic acids revealed that certain derivatives have significant antibacterial properties . The compound may also possess similar properties, which could be explored in further studies.

科学研究应用

功能化和杂环化合物合成

6-(3,4-二氢-2H-1,5-苯并二氧杂戊环-7-基)-1-(丙-2-基)-1H-吡唑并[3,4-b]吡啶-4-羧酸因其复杂的结构,在杂环化合物的合成和功能化中发挥着重要作用。Yıldırım、Kandemirli 和 Demir (2005) 以及 Livingstone (2008) 等人的研究重点阐述了类似的吡唑和苯并二氧杂戊环衍生物对各种亲核试剂的反应性,从而形成具有潜在药理活性的新型杂环结构。该研究表明,这些化合物如何可被用作通过环缩合等反应合成多种化学实体的构建模块,为开发新的治疗剂提供途径 (Yıldırım、Kandemirli 和 Demir,2005);(Livingstone,2008)。

超分子结构的发展

利用类似的羧酸作为关键组分形成超分子结构的研究已在 Fang 等人 (2020) 的研究中得到探讨。这些研究阐明了此类化合物如何参与氢键和其他非共价相互作用以形成复杂的结构,这在材料科学、催化和药物输送系统等领域具有重要意义。这些分子通过可预测的相互作用形成稳定、有序结构的能力使其在设计具有特定功能的分子组件方面具有价值 (Fang 等人,2020)。

抗氧化和抗菌活性

含有吡唑并吡啶部分的化合物,类似于所讨论的化合物,已对其生物活性进行了评估。例如,Bassyouni 等人 (2012) 进行的研究表明,吡唑并吡啶的衍生物表现出显着的抗氧化和抗菌特性。这些发现表明此类化合物在开发具有抗氧化和抗菌功效的新型治疗剂方面的潜在应用,突出了这些化学结构在药物研究中的重要性 (Bassyouni 等人,2012)。

催化应用

6-(3,4-二氢-2H-1,5-苯并二氧杂戊环-7-基)-1-(丙-2-基)-1H-吡唑并[3,4-b]吡啶-4-羧酸等化合物的结构复杂性允许它们用于催化。Dai 等人 (2017) 探索了类似化合物在伯醇脱氢为羧酸中的用途,证明了它们在有机合成中用作催化剂的实用性。此类研究强调了这些化合物在促进化学转化方面的潜力,这对于开发高效和可持续的合成方法至关重要 (Dai 等人,2017)。

属性

IUPAC Name |

6-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4/c1-11(2)22-18-14(10-20-22)13(19(23)24)9-15(21-18)12-4-5-16-17(8-12)26-7-3-6-25-16/h4-5,8-11H,3,6-7H2,1-2H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOADZVZTPRECDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=C(C=N1)C(=CC(=N2)C3=CC4=C(C=C3)OCCCO4)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2553026.png)

![3-(4-methoxyphenyl)-8-methyl-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2553038.png)

![N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2553039.png)

![2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2553042.png)

![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2553043.png)

![Benzyl 7-(4-(benzyloxy)-3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2553045.png)

![ethyl 4-({[2-oxo-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B2553047.png)